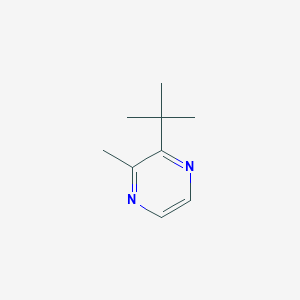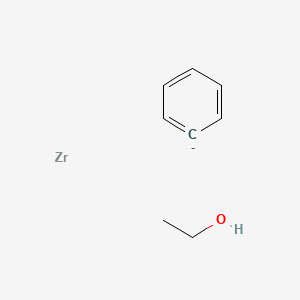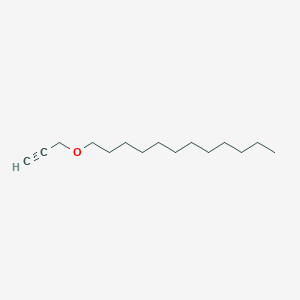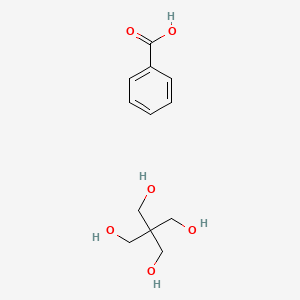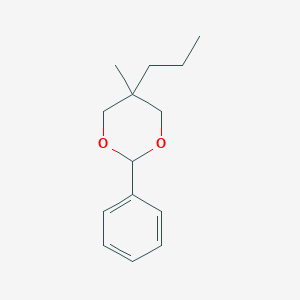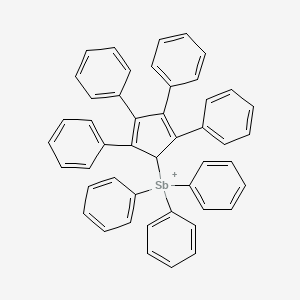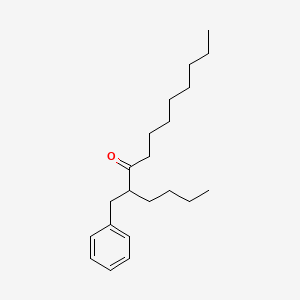![molecular formula C13H15N3O2 B14671156 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 42940-52-3](/img/structure/B14671156.png)
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with two oxo groups and two nitrile groups, making it a versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . Another method involves the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Aminomethylation: Primary amines, formaldehyde, boiling ethanol.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Aminomethylation: 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles.
Substitution Reactions: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential analgesic, anticonvulsant, and sedative properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex spirocyclic molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets such as enzymes or receptors in the central nervous system . The nitrile and oxo groups may play a role in binding to these targets, leading to the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: A closely related compound with similar structural features.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different heteroatoms.
Uniqueness
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and substitution reactions makes it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
42940-52-3 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
3-methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-16-11(17)9(7-14)13(5-3-2-4-6-13)10(8-15)12(16)18/h9-10H,2-6H2,1H3 |
Clé InChI |
KEYPWCXCVHWNAE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(C2(CCCCC2)C(C1=O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

